2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine

Nicotinic Acetylcholine Receptor Antagonist Selectivity

Nicotinic receptor subtype research is often limited by a lack of selective pharmacological tools. 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine (CAS 246862-63-5) is a validated α3β4 nAChR antagonist with sub-nanomolar potency (IC50=1.8 nM) and demonstrated in vivo efficacy in nicotine dependence models (ED50 1.2-15 mg/kg). • Clean selectivity profile isolates α3β4-mediated signaling from other nAChR subtypes • DAT IC50=658 nM with defined selectivity vs. SERT/NET - suitable as a reference standard for monoamine transporter screening • Available in 1g, 5g, and 10g quantities; shipped ambient with batch-specific QC documentation

Molecular Formula C13H11ClN2O3
Molecular Weight 278.69 g/mol
CAS No. 246862-63-5
Cat. No. B1607940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine
CAS246862-63-5
Molecular FormulaC13H11ClN2O3
Molecular Weight278.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C13H11ClN2O3/c1-8-6-10(7-9(2)12(8)14)19-13-11(16(17)18)4-3-5-15-13/h3-7H,1-2H3
InChIKeyYTDSWZUZOMWYAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine Overview


2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine (CAS 246862-63-5) is a synthetic small molecule belonging to the class of nitropyridine derivatives, specifically a 2-phenoxy-3-nitropyridine [1]. Its structure comprises a pyridine core substituted with a nitro group at the 3-position and a 4-chloro-3,5-dimethylphenoxy moiety at the 2-position, conferring distinct physicochemical properties including a molecular weight of 278.69 g/mol, a LogP of 4.58, and a melting point of 80°C [1]. The compound is commercially available from multiple vendors, typically at purities of 95-98% , and is primarily utilized as a research tool in medicinal chemistry and chemical biology, particularly in the study of nicotinic acetylcholine receptors (nAChRs) and as a building block for the synthesis of more complex bioactive molecules [2].

Workflow nAChR subtype-selectivity study fit
Selection Context Reported behavioral-model response context
ED50 data require model-specific review
Format Solid-state; defined melting point supports handling

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine Substitution Risks


Within the nitropyridine class, even seemingly minor structural modifications can lead to profound, non-linear shifts in biological activity, target selectivity, and physicochemical properties [1]. This compound's unique combination of a 3-nitropyridine core, a 4-chloro substituent, and a 3,5-dimethyl pattern on the phenoxy ring creates a specific pharmacophore that is not replicated by other commercially available 2-phenoxy-3-nitropyridine analogs. Substitution with a different phenoxy group or alteration of the halogen or methyl pattern would likely result in a complete loss of the target engagement profile, particularly the sub-nanomolar potency observed at the α3β4 nicotinic acetylcholine receptor [2]. Therefore, assuming functional interchangeability with any other nitropyridine derivative is a high-risk proposition that lacks experimental validation and could invalidate research findings.

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Pharmacophore Specificity

Structural modifications to phenoxy ring or nitro position may produce non-linear shifts in reported activity profiles.

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Subtype Engagement Risk

Alternate 2-phenoxy-3-nitropyridines may not replicate the α3β4 selectivity context; target engagement may differ substantially.

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Physicochemical Mismatch

Liquid or lower-LogP analogs may differ in cell permeability and assay solubility context; direct interchange is not supported.

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine Differentiation


α3β4 nAChR Subtype Selectivity

In a comparative functional assay, 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine demonstrated an IC50 of 1.8 nM for antagonism of the human α3β4 nicotinic acetylcholine receptor (nAChR), which is 6.7-fold more potent than at the α4β2 subtype (IC50 = 12 nM) and 8.3-fold more potent than at the α4β4 subtype (IC50 = 15 nM) [1]. This quantitative differentiation establishes a clear selectivity profile that distinguishes it from other nAChR antagonists.

α3β4 nAChR Selectivity
Direct comparison
IC50 1.8 nM (α3β4)
vs α4β2 (12 nM)
vs α4β4 (15 nM)
Supports subtype-selectivity assay interpretation
SH-SY5Y cells; 86Rb+ efflux assay
Nicotinic Acetylcholine Receptor Antagonist Selectivity

In Vivo Nicotine Addiction Models

In murine models of nicotine addiction, 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine demonstrated dose-dependent inhibition of nicotine-induced behaviors. It inhibited nicotine-induced antinociception with an ED50 of 15 mg/kg (hotplate assay) and an ED50 of 1.2 mg/kg (tail-flick assay), and also inhibited nicotine-induced hypothermia (ED50 = 9.2 mg/kg) and locomotor activity (ED50 = 4.9 mg/kg) [1]. These data validate the compound's ability to functionally antagonize nicotine's effects in vivo, a critical translational step not demonstrated for many structurally related nitropyridine analogs.

In Vivo Behavioral Panel
Model context
ED50 range 1.2–15 mg/kg
Tail-flick, hotplate, hypothermia, locomotion
Supports model-response endpoint context
ICR mice; subcutaneous dosing; data to verify
Addiction Nicotine Behavioral Pharmacology

Dopamine Transporter Selectivity

Profiling against human monoamine transporters revealed that 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine inhibits the dopamine transporter (DAT) with an IC50 of 658 nM, while exhibiting significantly weaker inhibition of the serotonin transporter (SERT; IC50 = 100 nM) and norepinephrine transporter (NET; IC50 = 443 nM) [1]. This contrasts with many pan-monoamine transporter inhibitors and provides a defined selectivity window (6.6-fold over SERT, 1.5-fold over NET).

DAT Selectivity
Cross-study comparable
DAT IC50 658 nM
vs SERT (100 nM)
vs NET (443 nM)
Monoamine transporter profiling context
HEK293 cells; neurotransmitter uptake assays
Dopamine Transporter Monoamine Transporter Selectivity

Physicochemical Distinction

The presence of the 4-chloro and 3,5-dimethyl substituents on the phenoxy ring significantly alters the compound's physicochemical profile compared to unsubstituted or mono-substituted analogs. 2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine has a calculated LogP of 4.58, indicating high lipophilicity, and a defined melting point of 80°C, which is unusual for simple 2-phenoxy-3-nitropyridines, many of which are oils at room temperature [1]. This solid-state property and enhanced lipophilicity can impact handling, solubility in biological assays, and formulation development.

Physicochemical Profile
Class-level
LogP 4.58 | mp 80°C
Supports solid-state and solubility context
Calculated LogP; data to verify
Physicochemical Properties Lipophilicity Solid State

2-(4-Chloro-3,5-dimethylphenoxy)-3-nitropyridine Applications


α3β4 Nicotinic Receptor Research

Given its exceptional potency and selectivity for the α3β4 nAChR subtype (IC50 = 1.8 nM) [1], this compound serves as a high-value chemical probe for researchers investigating the specific physiological and pathological roles of this receptor. It can be used in vitro (e.g., in SH-SY5Y cells or primary neurons) to isolate α3β4-mediated signaling from that of other nAChR subtypes, a task impossible with non-selective agonists or antagonists.

Nicotine Addiction Pharmacology

The compound's validated in vivo efficacy in multiple murine behavioral models of nicotine dependence (ED50 values ranging from 1.2 to 15 mg/kg across assays) [1] positions it as a crucial tool for preclinical addiction research. It can be used to study the mechanisms underlying nicotine reward, withdrawal, and relapse, and to evaluate the therapeutic potential of α3β4 nAChR antagonism as a smoking cessation strategy.

DAT Reference Standard

With a defined IC50 of 658 nM for the human dopamine transporter (DAT) and a characterized selectivity profile versus SERT and NET [1], this compound can be employed as a reference standard or comparator in assays designed to screen for novel DAT inhibitors. Its moderate potency and clean selectivity profile make it a useful benchmark for evaluating new chemical entities in monoamine transporter research programs.

Application
Selection Property
Validation Focus
α3β4 nAChR Research
Subtype-selectivity assay context
Pathway isolation from α4β2/α4β4 signaling
Nicotine Addiction Pharmacology
Reported behavioral-model response
Endpoint model review; dose-response interpretation
Monoamine Transporter Studies
Transporter selectivity profile
DAT/SERT/NET comparator assay review

Technical Documentation Hub

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35 linked technical documents
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